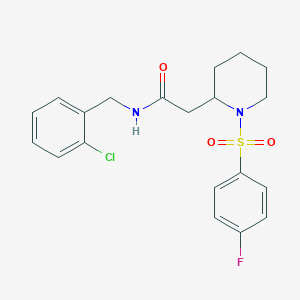
N-(2-chlorobenzyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide is a useful research compound. Its molecular formula is C20H22ClFN2O3S and its molecular weight is 424.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-chlorobenzyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
Molecular Formula: C20H22ClFN2O3S
Molecular Weight: 424.9 g/mol
CAS Number: 1021119-01-6
The compound features a piperidine ring with a chlorobenzyl group and a sulfonyl group attached to a fluorophenyl moiety. This unique structure is believed to contribute to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Ring: A suitable precursor is functionalized to introduce the piperidine structure.
- Introduction of the Sulfonyl Group: This is achieved through sulfonylation reactions using sulfonyl chlorides.
- Attachment of the Chlorobenzyl Group: A nucleophilic substitution reaction attaches the chlorobenzyl group to the piperidine ring.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds structurally related to this compound. For instance, compounds with similar piperidine and sulfonamide structures demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Bacterial Strains Tested |
|---|---|---|
| Compound A | 0.22 | Staphylococcus aureus |
| Compound B | 0.25 | Bacillus subtilis |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of compounds related to this compound has also been investigated. Studies have shown that certain derivatives exhibit cytotoxic effects against human cancer cell lines, with IC50 values comparable to standard chemotherapeutics .
Table 2: Anticancer Activity
| Compound | IC50 (µM) | Cancer Cell Line Tested |
|---|---|---|
| Compound C | 57.3 | Breast Cancer |
| This compound | TBD | TBD |
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis or interfere with cancer cell proliferation pathways.
Molecular Docking Studies
Molecular docking studies have been performed to elucidate how this compound interacts at the molecular level with target proteins. These studies suggest that the compound can bind effectively to active sites, potentially leading to inhibition of enzymatic activity .
Case Studies
Recent research highlighted the efficacy of similar compounds in clinical settings. For instance, derivatives containing piperidine and sulfonamide groups have shown promise in preclinical trials for treating resistant bacterial infections and specific cancer types .
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN2O3S/c21-19-7-2-1-5-15(19)14-23-20(25)13-17-6-3-4-12-24(17)28(26,27)18-10-8-16(22)9-11-18/h1-2,5,7-11,17H,3-4,6,12-14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBXWTOKISTQBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NCC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














